molecular formula C17H17NO3 B5026167 N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 6043-54-5

N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5026167
CAS No.: 6043-54-5
M. Wt: 283.32 g/mol
InChI Key: OXTFYZVSHLJBLB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a benzodioxine ring system fused with a carboxamide group and an ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-ethylphenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzodioxine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the manufacture of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mode of action.

Comparison with Similar Compounds

  • N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Comparison: N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct physicochemical properties and interaction profiles with biological targets. The ethyl group can affect the compound’s lipophilicity, steric hindrance, and electronic distribution, leading to variations in its behavior in chemical reactions and biological assays.

Properties

IUPAC Name

N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-12-7-3-4-8-13(12)18-17(19)16-11-20-14-9-5-6-10-15(14)21-16/h3-10,16H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTFYZVSHLJBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383079
Record name N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6043-54-5
Record name N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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